molecular formula C10H13Br B12440572 2-(2-Bromoethyl)-1,4-dimethylbenzene CAS No. 28081-38-1

2-(2-Bromoethyl)-1,4-dimethylbenzene

Katalognummer: B12440572
CAS-Nummer: 28081-38-1
Molekulargewicht: 213.11 g/mol
InChI-Schlüssel: SZXOBNVFLIZUAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromoethyl)-1,4-dimethylbenzene is an organic compound that belongs to the class of aryl bromides. It consists of a benzene ring substituted with two methyl groups and a bromoethyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Bromoethyl)-1,4-dimethylbenzene typically involves the bromination of 1,4-dimethylbenzene (p-xylene) with a suitable brominating agent. One common method is the anti-Markovnikov addition of hydrogen bromide to styrene derivatives, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of hydrogen bromide gas to a solution of 1,4-dimethylbenzene under light irradiation, typically using an LED or mercury lamp with a wavelength of 365 nm . This method ensures efficient bromination while minimizing side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromoethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of ethyl-substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of ethyl-substituted benzene.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromoethyl)-1,4-dimethylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Bromoethyl)-1,4-dimethylbenzene involves its reactivity as an aryl bromide. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as nucleophilic attack or elimination, to form various substituted benzene derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-1,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility compared to other similar compounds.

Eigenschaften

CAS-Nummer

28081-38-1

Molekularformel

C10H13Br

Molekulargewicht

213.11 g/mol

IUPAC-Name

2-(2-bromoethyl)-1,4-dimethylbenzene

InChI

InChI=1S/C10H13Br/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3

InChI-Schlüssel

SZXOBNVFLIZUAX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.